molecular formula C6H5N3 B2452178 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-50-1

1H-Pyrazolo[4,3-c]pyridine

Cat. No.: B2452178
CAS No.: 271-50-1
M. Wt: 119.127
InChI Key: WCXFPLXZZSWROM-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that consists of a fused pyrazole and pyridine ring system. This compound is part of the broader family of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1H-Pyrazolo[4,3-c]pyridine are largely determined by its interactions with various biomolecules. For instance, it has been shown to be a potent, selective inhibitor of CDK1/CDK2 in vitro . This suggests that this compound interacts with these enzymes, potentially altering their function and influencing biochemical reactions .

Cellular Effects

In cellular contexts, this compound has been reported to have cytotoxic effects. It has the ability to block cell cycle progression and/or induce apoptosis . This indicates that this compound can significantly influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, as a potent inhibitor of CDK1/CDK2, this compound likely binds to these enzymes and inhibits their activity, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Given its reported cellular effects, it is plausible that the effects of this compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its biochemical properties and cellular effects, it is likely that this compound interacts with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is plausible that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation within cells .

Subcellular Localization

Given its biochemical properties and cellular effects, it is plausible that this compound is localized to specific compartments or organelles within the cell .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives .

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the resulting biological activities, which make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXFPLXZZSWROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949860, DTXSID201311761
Record name 1H-Pyrazolo[4,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-52-3, 271-49-8, 271-50-1
Record name 1H-Pyrazolo[4,3-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID60949860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridine
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Record name 2H-Pyrazolo[4,3-c]pyridine
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Record name 5H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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